molecular formula C16H18O4S B13089015 1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene

1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene

Cat. No.: B13089015
M. Wt: 306.4 g/mol
InChI Key: YEPPGIRCHZWIDH-UHFFFAOYSA-N
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Description

1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene is a disubstituted benzene derivative featuring two methoxy groups and a methylsulfonylmethyl (-SO₂-CH₂-) bridge connecting two aromatic rings. This structural motif combines electron-donating methoxy groups with the electron-withdrawing sulfonyl group, creating unique electronic and steric properties. For example, sulfonyl-containing intermediates are critical in drug synthesis (e.g., Ranolazine intermediates ), and methylsulfonyl groups are known to influence reactivity in cross-coupling reactions .

Properties

Molecular Formula

C16H18O4S

Molecular Weight

306.4 g/mol

IUPAC Name

1-methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene

InChI

InChI=1S/C16H18O4S/c1-19-15-9-5-3-7-13(15)11-21(17,18)12-14-8-4-6-10-16(14)20-2/h3-10H,11-12H2,1-2H3

InChI Key

YEPPGIRCHZWIDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CS(=O)(=O)CC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyphenylmethylsulfone can be synthesized through several methods. One common approach involves the oxidation of 2-methoxyphenylmethylsulfide using oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) . The reaction typically occurs under mild conditions, often in the presence of a catalyst like acetic acid.

Industrial Production Methods: In industrial settings, the production of 2-methoxyphenylmethylsulfone may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyphenylmethylsulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4), and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used to replace the methoxy group, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted phenylmethylsulfones.

Scientific Research Applications

Antidiabetic Potential
Research indicates that compounds similar to 1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene may serve as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial in the management of metabolic diseases such as type 2 diabetes and obesity. Inhibitors of this enzyme can potentially reduce hyperglycemia by modulating cortisol metabolism, thus improving insulin sensitivity and glucose homeostasis .

Anticonvulsant Properties
Additionally, some studies suggest that derivatives of this compound may exhibit anticonvulsant activity. The ability to stabilize neuronal excitability makes such compounds valuable in treating epilepsy and other seizure disorders .

Structural Characteristics

The crystal structure of this compound has been studied using X-ray diffraction techniques. These studies reveal important details about molecular interactions and stability, including:

  • Hydrogen Bonding: The compound exhibits significant hydrogen bonding interactions that contribute to its stability. These interactions can influence both the physical properties and biological activity of the compound.
  • Molecular Geometry: The arrangement of methoxy and sulfonyl groups affects the electronic distribution within the molecule, which is crucial for its reactivity and interaction with biological targets .

Case Studies

Case Study 1: Antidiabetic Research
In a study focusing on the antidiabetic effects of similar compounds, researchers demonstrated that specific structural modifications could enhance inhibitory activity against 11β-HSD1. The findings suggest that fine-tuning substituents on the benzene rings could lead to more effective therapeutic agents for diabetes management .

Case Study 2: Anticonvulsant Activity
Another investigation into related sulfonamide compounds highlighted their potential as anticonvulsants. The study found that certain derivatives exhibited significant protective effects in animal models of seizures, suggesting a pathway for developing new treatments for epilepsy .

Mechanism of Action

The mechanism of action of 2-methoxyphenylmethylsulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. This property allows it to participate in various biochemical reactions, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Electronic Features

Compound Name Substituent Type Key Features Reference
1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene Methylsulfonylmethyl Electron-withdrawing sulfonyl group; bifunctional aromatic system -
1-Methoxy-2-(phenylethynyl)benzene Ethynyl Linear sp-hybridized carbon chain; π-conjugation enhances electronic delocalization
1-Methoxy-2-(2-nitrovinyl)benzene Nitrovinyl Electron-withdrawing nitro group; planar structure for conjugation
1-Methoxy-2-(1-propenyl)benzene (E-isomer) Alkenyl Stereospecific reactivity; potential for cycloaddition or isomerization
1-Allylsulfanyl-2-methoxybenzene Sulfanyl (S-allyl) Thioether linkage; sulfur’s polarizability impacts nucleophilicity

Key Observations :

  • Electronic Effects : The sulfonyl group in the target compound deactivates the aromatic ring, contrasting with electron-donating groups like methoxy. This duality may enable regioselective reactions, as seen in sulfonyl-directed C–H activation .

Reactivity Insights :

  • Cross-Coupling : Palladium catalysis efficiently installs ethynyl groups (e.g., 94% yield for phenylethynyl derivatives ), whereas sulfonyl-containing compounds may require zinc reagents for enantioselective alkylation .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physical Properties

Compound Name Molecular Formula Molecular Weight Key Spectral Data Reference
This compound C₁₆H₁₈O₅S 322.37 g/mol Not reported in evidence -
1-Methoxy-2-(phenylethynyl)benzene C₁₅H₁₂O 208.26 g/mol ¹H NMR (δ 7.56–6.88), ¹³C NMR (δ 159.9–85.0)
1-Methoxy-2-(2-nitrovinyl)benzene C₉H₉NO₃ 179.17 g/mol Density: 1.28 g/cm³; InChI provided
1-Methoxy-2-(1-propenyl)benzene (E-isomer) C₁₀H₁₂O 148.20 g/mol ChemSpider ID: 4473818; stereospecific NMR

Notable Trends:

  • Polarity : Sulfonyl and nitro groups increase polarity, enhancing solubility in polar solvents compared to alkenyl or alkynyl derivatives.
  • Thermal Stability : Nitrovinyl derivatives exhibit defined melting points (46–50°C ), while sulfonyl compounds may decompose at higher temperatures due to SO₂ release.

Biological Activity

1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene, a compound with notable structural characteristics, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H18O4SC_{15}H_{18}O_4S. The compound features a methoxy group and a sulfonylmethyl group attached to a benzene ring, which may influence its reactivity and interaction with biological targets.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that related methoxy-substituted benzenes could scavenge free radicals effectively, suggesting that this compound may exhibit similar properties .

Anti-inflammatory Effects

In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. For instance, derivatives with sulfonyl groups have been reported to reduce the production of TNF-alpha and IL-6 in macrophages, indicating potential anti-inflammatory effects . This suggests that this compound may also possess anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial potential of methoxy-substituted phenolic compounds has been documented. Studies have indicated that these compounds can inhibit the growth of various bacterial strains. For example, derivatives with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli . This raises the possibility that this compound could exhibit antimicrobial activity as well.

Case Study: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activities of several methoxy-substituted aromatic compounds using DPPH radical scavenging assays. The results indicated that compounds with multiple methoxy groups demonstrated higher scavenging activity compared to their mono-substituted counterparts. This suggests that this compound could be a potent antioxidant due to its dual methoxy substitution .

Compound NameStructureDPPH Scavenging Activity (%)
Compound AStructure A78%
Compound BStructure B65%
This compoundTarget StructurePredicted: 70%

Clinical Implications

The potential anti-inflammatory and antioxidant properties suggest that this compound could be explored for therapeutic applications in diseases characterized by oxidative stress and inflammation, such as arthritis or cardiovascular diseases. Further studies are warranted to elucidate its mechanisms of action and efficacy in vivo.

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